2-Hexanol

Catalog No.
S575616
CAS No.
626-93-7
M.F
C6H14O
CH3(CH2)3CHOHCH3
C6H14O
M. Wt
102.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanol

CAS Number

626-93-7

Product Name

2-Hexanol

IUPAC Name

hexan-2-ol

Molecular Formula

C6H14O
CH3(CH2)3CHOHCH3
C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3

InChI Key

QNVRIHYSUZMSGM-UHFFFAOYSA-N

SMILES

CCCCC(C)O

Solubility

13.7 mg/mL at 25 °C
Solubility in water: poo

Synonyms

Butylmethyl carbinol

Canonical SMILES

CCCCC(C)O

Origin and Significance:

2-Hexanol is naturally found in various plants and fruits, with safflowers containing the highest concentration []. It contributes to the flavor profile of certain foods like green bell peppers and teas []. In scientific research, 2-Hexanol serves as a potential biomarker for the consumption of these foods []. Additionally, studies suggest a link between 2-Hexanol and celiac disease, an autoimmune disorder triggered by gluten [].

Molecular Structure Analysis:

2-Hexanol has a linear carbon chain (six carbons) with a hydroxyl group (OH) attached to the second carbon. This central carbon creates a chiral center, meaning it has a non-superimposable mirror image, allowing for two enantiomers (R-2-Hexanol and S-2-Hexanol) [, ].


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2-Hexanol. One common approach involves the hydrogenation of 2-hexanone, a ketone, using a catalyst like hydrogen gas and palladium [].

C6H12O (2-Hexanone) + H2 -> C6H14O (2-Hexanol)

Other Reactions:

2-Hexanol can undergo dehydration reactions under acidic conditions to form hex-1-ene (an alkene) or hex-2-ene, depending on the reaction conditions []. It can also be oxidized to form 2-hexanone and ultimately hexanoic acid [].


Physical And Chemical Properties Analysis

  • Formula: C6H14O or C6H13OH []
  • Molar Mass: 102.17 g/mol []
  • Density: 810 kg/m³ []
  • Boiling Point: 140 °C (284 °F) []
  • Melting Point: -51 °C (-60 °F) []
  • Solubility: Slightly soluble in water (5 g/L at 25 °C), miscible with most organic solvents [, ]
  • Stability: Stable under normal storage conditions []

The specific mechanism of action of 2-Hexanol in biological systems is not fully understood. However, research suggests it might play a role in the development of celiac disease. Studies indicate that 2-Hexanol levels increase in the gut after gluten ingestion in celiac patients []. This suggests a potential role in the immune response triggered by gluten.

Organic Synthesis

2-Hexanol serves as a valuable starting material and intermediate in organic synthesis []. Its hydroxyl group (-OH) allows for various chemical reactions, including esterification, etherification, and oxidation. Researchers utilize 2-Hexanol to synthesize complex molecules like pharmaceuticals, agrochemicals, and dyestuffs [].

Here are some examples:

  • Esters: 2-Hexanol can be reacted with carboxylic acids to form esters, which have applications in fragrances, flavors, and plasticizers [].
  • Ethers: When reacted with alkyl halides, 2-Hexanol yields ethers, used as solvents and reaction intermediates in organic chemistry [].

Pharmaceutical Research

The potential biological properties of 2-Hexanol are being explored in pharmaceutical research. Studies suggest its role in:

  • Antimicrobial activity: Some research indicates that 2-Hexanol may possess antimicrobial properties against certain bacteria and fungi. However, further investigation is needed to understand its efficacy and potential applications.

Note

More research is required to solidify the use of 2-Hexanol in any pharmaceutical applications.

Other Scientific Applications

-Hexanol's properties make it useful in other scientific research areas:

  • Solvent: Due to its moderate polarity, 2-Hexanol acts as a solvent for various organic compounds, aiding in extraction, purification, and analysis processes [].
  • Standard: In some analytical techniques, 2-Hexanol serves as a reference standard for comparison with other compounds.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

1.8

Boiling Point

136 °C

Flash Point

41 °C

Vapor Density

Relative vapor density (air = 1): 3.5

Density

Relative density (water = 1): 0.8

LogP

1.76

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26549-24-6
37769-60-1
52019-78-0
54972-97-3
69203-06-1
626-93-7

Wikipedia

2-hexanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Hexanol: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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